5,5-Dimethyl-3-(oxiran-2-ylmethyl)imidazolidine-2,4-dione
Description
5,5-Dimethyl-3-(oxiran-2-ylmethyl)imidazolidine-2,4-dione is a substituted hydantoin derivative characterized by a five-membered imidazolidine-dione core with dimethyl groups at the 5-positions and an oxiran-2-ylmethyl (epoxide-containing) substituent at the 3-position.
Properties
IUPAC Name |
5,5-dimethyl-3-(oxiran-2-ylmethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-8(2)6(11)10(7(12)9-8)3-5-4-13-5/h5H,3-4H2,1-2H3,(H,9,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFDGJKWRVBJJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC2CO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-(oxiran-2-ylmethyl)imidazolidine-2,4-dione typically involves the reaction of 5,5-dimethylhydantoin with epichlorohydrin. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxirane ring. The reaction conditions include maintaining a temperature range of 50-70°C and stirring the mixture for several hours to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-3-(oxiran-2-ylmethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Diols are formed as major products.
Reduction: Alcohols are the primary products.
Substitution: Substituted imidazolidine derivatives are formed.
Scientific Research Applications
Chemistry
In organic chemistry, this compound serves as a vital building block for synthesizing complex organic molecules. Its oxirane ring allows for various chemical modifications through oxidation, reduction, and substitution reactions.
Biology
In biological research, it has been employed to study enzyme mechanisms and protein interactions. The reactivity of the oxirane ring makes it an excellent candidate for probing biological systems.
Medicine
The compound has garnered attention for its potential use in drug development. Its structural features allow for modifications that can enhance bioactivity against various pathogens.
Industry
In industrial applications, it is utilized in producing epoxy resins and as a curing agent for polymers. Its stability and reactivity make it suitable for enhancing the properties of materials used in coatings and adhesives.
Recent studies have highlighted the antimicrobial properties of 5,5-Dimethyl-3-(oxiran-2-ylmethyl)imidazolidine-2,4-dione. It has shown significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Antimicrobial Screening Results
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas aeruginosa | 0.25 μg/mL |
| Klebsiella pneumoniae | 2 μg/mL |
| Enterococcus faecalis | 2 μg/mL |
| Staphylococcus aureus | Not specified but noted for activity |
| Candida albicans | 0.25 μg/mL |
| Aspergillus fumigatus | 2 μg/mL |
These findings suggest that the compound possesses a robust profile against clinically relevant pathogens, indicating its potential as an antimicrobial agent.
Structure-Activity Relationship (SAR)
The structural features significantly influence the biological activity of the compound. The presence of the oxirane ring is crucial for its reactivity and interaction with biological targets. Modifications in the imidazolidine core can enhance or diminish its antimicrobial properties.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-3-(oxiran-2-ylmethyl)imidazolidine-2,4-dione involves the reactivity of the oxirane ring. The ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets. These interactions can result in the modification of proteins, nucleic acids, and other biomolecules, thereby exerting its effects.
Comparison with Similar Compounds
Substitution Patterns and Key Properties
Pharmacological Potential
- Anticancer Agents: Nilutamide derivatives inhibit VEGFR-2 via nitro and trifluoromethyl groups, achieving IC50 values in the nanomolar range. The epoxide group’s electrophilicity may offer novel targeting mechanisms .
- Enzyme Inhibitors : FAAH inhibition by diphenyl derivatives (e.g., 14 ) suggests that lipophilic substituents enhance membrane permeability, whereas polar epoxides might reduce bioavailability .
Biological Activity
5,5-Dimethyl-3-(oxiran-2-ylmethyl)imidazolidine-2,4-dione, also known as 5,5-dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione, is a compound with significant biological activity. It belongs to the class of hydantoins and has been investigated for its potential applications in pharmaceuticals, particularly in the development of antimicrobial agents.
- Molecular Formula : C11H16N2O4
- Molecular Weight : 240.26 g/mol
- CAS Number : 15336-81-9
- Appearance : White crystals
- Purity : >98%
- Melting Point : 175 - 180 °C
- Water Solubility : 0.1 g/ml
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. In a study focusing on novel hydantoin derivatives, it was found that certain synthesized compounds exhibited significant antibacterial and antifungal activity against various pathogens.
Case Study: Antimicrobial Screening
The antimicrobial activity was evaluated against both Gram-positive and Gram-negative bacteria as well as fungi. The results indicated:
- Gram-Negative Bacteria :
- Pseudomonas aeruginosa: Minimum Inhibitory Concentration (MIC) = 0.25 μg/mL
- Klebsiella pneumoniae: MIC = 2 μg/mL
- Gram-Positive Bacteria :
- Enterococcus faecalis: MIC = 2 μg/mL
- Staphylococcus aureus: MIC not specified but noted for activity.
- Fungi :
- Candida albicans: MIC = 0.25 μg/mL
- Aspergillus fumigatus: MIC = 2 μg/mL
These findings suggest that the compound has a robust profile against several clinically relevant pathogens, indicating its potential as an antimicrobial agent .
The mechanism by which this compound exerts its antimicrobial effects may involve interference with bacterial cell wall synthesis or disruption of cellular processes through its reactive epoxide groups. Molecular docking studies have shown favorable binding affinities to key bacterial enzymes, further supporting its role as a potential drug candidate .
Structure-Activity Relationship (SAR)
The structural features of the compound contribute significantly to its biological activity. The presence of the oxirane ring is crucial for its reactivity and interaction with biological targets. Studies have indicated that modifications in the imidazolidine core can enhance or diminish its antimicrobial properties .
Summary of Research Findings
Q & A
Q. How is the compound's biological activity assessed in structure-activity relationship (SAR) studies?
- Methodological Answer : SAR studies involve synthesizing analogs with modified epoxide or hydantoin moieties. Test in vitro bioactivity (e.g., enzyme inhibition using fluorescence assays) and correlate with computed descriptors (e.g., LogP, polar surface area). Molecular docking (AutoDock Vina) identifies binding modes to target proteins, validated by surface plasmon resonance (SPR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
